

Performance comparison of boronic esters in Chan-Lam amination

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A Comparative Guide to Boronic Esters in Chan-Lam Amination

The Chan-Lam amination, a copper-catalyzed cross-coupling reaction, has become a cornerstone in the synthesis of carbon-nitrogen (C-N) bonds, finding widespread application in pharmaceutical and materials science research. While traditionally employing boronic acids, the use of boronic esters as coupling partners has gained significant traction due to their stability, ease of handling, and compatibility with a broader range of functional groups. This guide provides an objective comparison of the performance of various boronic esters in Chan-Lam amination, supported by experimental data, to aid researchers in selecting the optimal boron reagent for their synthetic needs.

Performance Overview: Boronic Acids vs. Boronic Esters

Historically, boronic acids have been the go-to organoboron reagent for Chan-Lam couplings. However, their utilization can be hampered by issues such as protodeboronation and competitive side reactions. Boronic esters, particularly pinacol esters (BPin), offer a stable and often higher-yielding alternative, though they present their own set of challenges. Aryl boronic acid pinacol esters, for instance, have been reported to be difficult coupling partners, especially with aryl amines, often resulting in lower yields under standard conditions.[\[1\]](#)[\[2\]](#)

Recent advancements have largely addressed these limitations. For example, the use of a mixed acetonitrile/ethanol solvent system has been shown to significantly improve the efficacy of C-N bond formation when using aryl amines with aryl BPin esters.[\[1\]](#) Furthermore, for alkyl amines, ethanol is not required for a successful coupling.[\[1\]](#)

Comparative Performance of Boronic Ester Types

The choice of boronic ester can significantly impact the outcome of a Chan-Lam amination. The following sections compare the performance of different classes of boronic esters based on available experimental data.

Aryl Boronic Acid Pinacol (BPin) Esters

Aryl BPin esters are widely used due to their commercial availability and stability. While their reactivity can be lower than the corresponding boronic acids, optimized reaction conditions can lead to excellent yields. One of the key challenges with BPin esters is the inhibitory effect of the pinacol byproduct on the copper catalyst's turnover.[\[1\]](#) The use of stoichiometric amounts of a copper salt, such as Cu(OAc)₂, is often necessary to overcome this inhibition.[\[1\]](#)

Table 1: Comparison of Aryl Boronic Acids and Aryl BPin Esters in Chan-Lam Amination

| Entry | Boron Reagent | Amine | Product | Yield (%) | Reference |
|-------|--|------------|-------------------------------|---|---------------------|
| 1 | Phenylboronic Acid | Aniline | N-Phenylaniline | 85 | [3] |
| 2 | Phenylboronic Acid Pinacol Ester | Aniline | N-Phenylaniline | 75-85 (with optimized conditions) | [1] |
| 3 | 4-Methoxyphenylboronic Acid | Morpholine | 4-(4-methoxyphenyl)morpholine | 92 | [3] |
| 4 | 4-Methoxyphenylboronic Acid Pinacol Ester | Morpholine | 4-(4-methoxyphenyl)morpholine | >95 | [1] |

Benzylidic and Allylic Boronic Esters

The Chan-Lam coupling has been successfully extended to include secondary and tertiary benzylic and allylic boronic esters, providing access to valuable alkyl amine products.[\[4\]](#) Notably, mono-alkylation of the amine is typically observed, which is a significant advantage.[\[4\]](#) The reaction conditions for these substrates are generally mild, and a diverse range of functional groups are tolerated.[\[4\]](#) Interestingly, the amination of dibenzylboronic esters can proceed at room temperature.[\[4\]](#)

Table 2: Scope of Benzylic and Allylic Boronic Esters in Chan-Lam Amination with p-Anisidine

| Entry | Boronic Ester | Product | Yield (%) | Reference |
|-------|--|--|-----------|---------------------|
| 1 | (1- Phenylethyl)boro nic acid pinacol ester | N-(1- Phenylethyl)-4- methoxyaniline | 92 | [4] |
| 2 | (1-(4- Chlorophenyl)eth yl)boronic acid pinacol ester | N-(1-(4- Chlorophenyl)eth yl)-4- methoxyaniline | 85 | [4] |
| 3 | (1- Phenylpropyl)bor onic acid pinacol ester | N-(1- Phenylpropyl)-4- methoxyaniline | 88 | [4] |
| 4 | Cinnamylboronic acid pinacol ester | N-Cinnamyl-4- methoxyaniline | 75 | [4] |

Alkylboronic Pinacol Esters (APEs)

The use of unactivated alkylboronic esters in Chan-Lam amination has traditionally been challenging due to a high energy barrier for the boron-to-copper transmetalation step.[\[5\]](#)[\[6\]](#) This limitation has significantly hampered the synthesis of C(sp³)–N bonds via this methodology.[\[5\]](#)[\[7\]](#) However, a novel approach utilizing APEs as radical precursors via an aminyl radical-

mediated boron abstraction has been developed to overcome this hurdle.[5][6] This strategy has broadened the scope of Chan-Lam N-alkylation to a wide range of APEs and N-nucleophiles.[5][6]

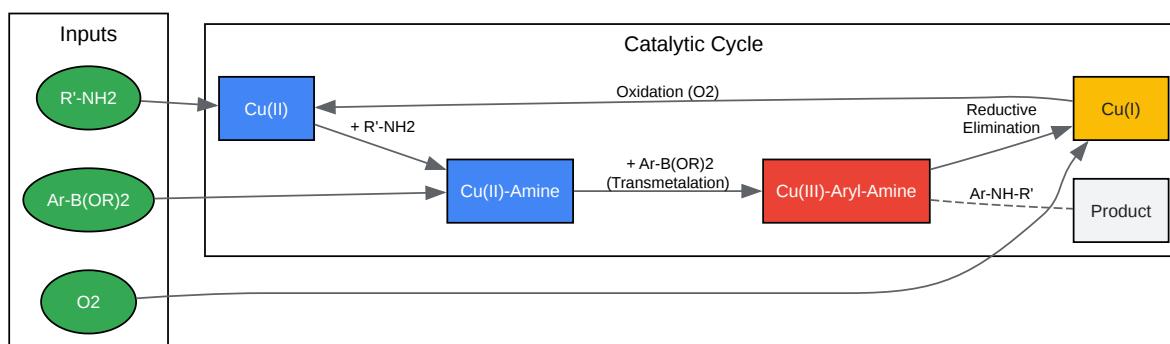
Mechanistic Considerations

The mechanism of the Chan-Lam coupling is intricate and believed to involve a catalytic cycle with copper in various oxidation states (Cu(I), Cu(II), and Cu(III)).[8][9] A proposed general mechanism involves the transmetalation of the organoboron compound to a Cu(II) species, followed by coordination of the amine. A key Cu(III) intermediate is then formed, which undergoes reductive elimination to forge the C-N bond and regenerate a Cu(I) species.[8] The Cu(I) is then reoxidized to Cu(II) to complete the catalytic cycle.[8]

Recent studies have shed more light on the complexities of this mechanism, particularly when using boronic esters. The inhibitory effect of pinacol, a byproduct of BPin ester hydrolysis, has been identified as a key issue that can stall the catalytic cycle.[10] The addition of boric acid has been shown to be beneficial, as it can sequester inhibitory species and promote the oxidation of Cu(I) to Cu(II).[10]

For the coupling of alkylboronic esters, an alternative radical-mediated pathway has been proposed to bypass the challenging transmetalation step.[5][11]

Catalytic Cycle of Chan-Lam Amination



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A simplified catalytic cycle for the Chan-Lam amination.

Experimental Protocols

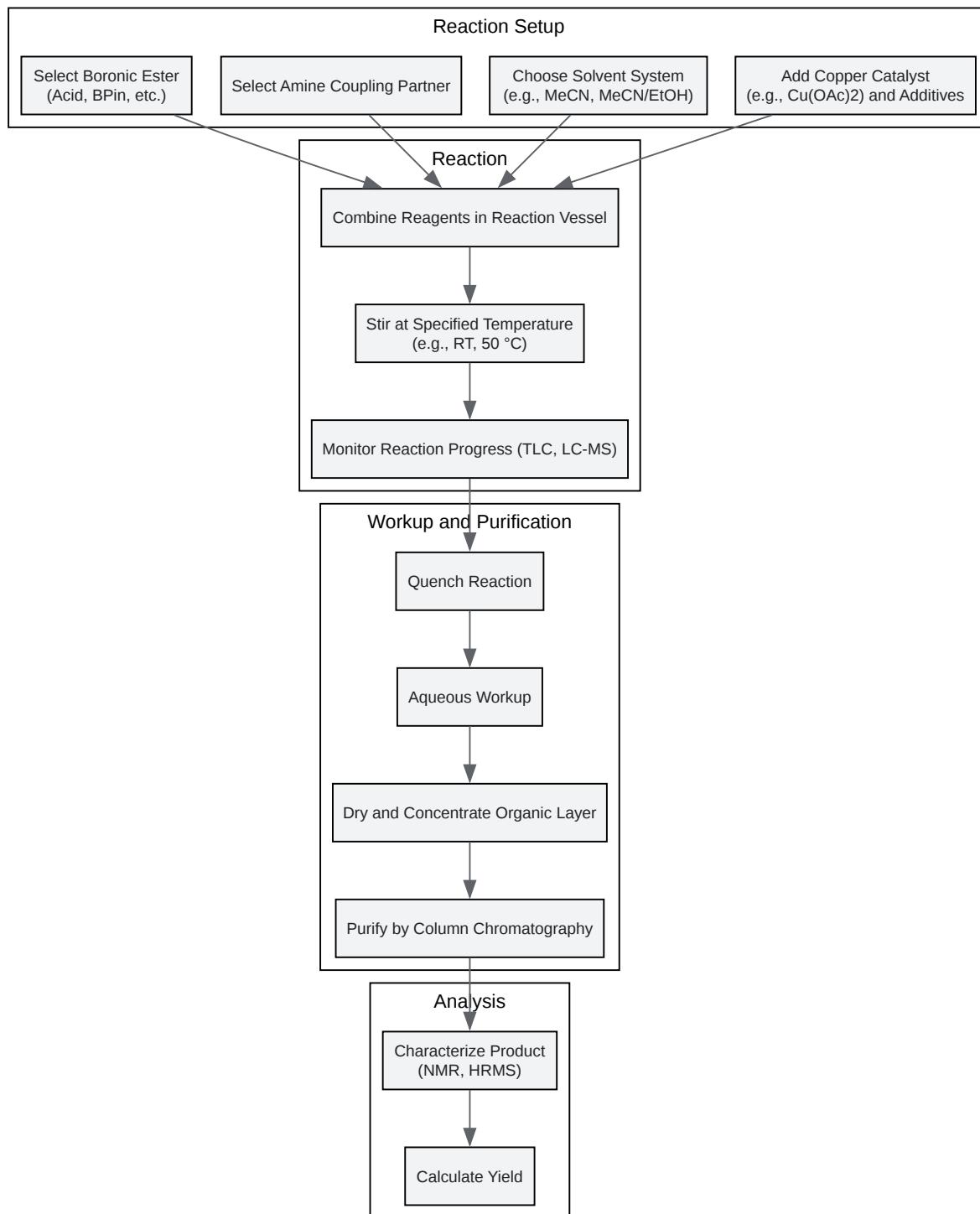
General Procedure for Chan-Lam Amination of Aryl BPin Esters with Aryl Amines[1]

To a solution of the aryl boronic acid pinacol ester (1.0 equiv) in a 20:1 mixture of MeCN/EtOH is added the aryl amine (1.2 equiv), Cu(OAc)₂ (1.5 equiv), and activated 4 Å molecular sieves. The reaction mixture is stirred at room temperature and open to the air for 24-48 hours. Upon completion, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired N-aryl product.

General Procedure for Chan-Lam Amination of Benzylic Boronic Esters with Anilines[4]

A mixture of the benzylic boronic ester (1.0 equiv), the aniline (2.0 equiv), Cu(OAc)₂ (2.0 equiv), and Cs₂CO₃ (0.5 equiv) in a 3:1 mixture of MeOH/Pyridine is stirred at the indicated temperature (typically 25 °C or 50 °C) for 16-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃. The organic layer is separated, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired N-benzylaniline.

Experimental Workflow for Boronic Ester Screening



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A general workflow for screening boronic esters in Chan-Lam amination.

Conclusion

Boronic esters have emerged as highly valuable and versatile coupling partners in Chan-Lam amination. While aryl BPin esters initially presented challenges, optimized protocols have made them reliable alternatives to boronic acids. The successful inclusion of secondary and tertiary benzylic and allylic boronic esters has significantly expanded the synthetic utility of this reaction. Furthermore, innovative radical-based approaches are overcoming the traditional limitations of unactivated alkylboronic esters. For researchers and drug development professionals, the choice of the boronic ester should be guided by the specific substrate scope, desired reactivity, and tolerance of functional groups, with the understanding that reaction conditions may need to be tailored to achieve optimal results.

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